molecular formula C15H17BrO3 B1323893 trans-2-[2-(2-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid CAS No. 735274-92-7

trans-2-[2-(2-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

Cat. No. B1323893
CAS RN: 735274-92-7
M. Wt: 325.2 g/mol
InChI Key: GBKPVVHPQQKNTI-WDEREUQCSA-N
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Description

“trans-2-[2-(2-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid” is a chiral compound . It has a CAS Number of 735274-92-7 and a molecular weight of 325.2 . The IUPAC name for this compound is (1R,2S)-2-[2-(2-bromophenyl)-2-oxoethyl]cyclohexanecarboxylic acid .


Molecular Structure Analysis

The molecular formula of this compound is C15H17BrO3 . The InChI code is 1S/C15H17BrO3/c16-13-8-4-3-7-12(13)14(17)9-10-5-1-2-6-11(10)15(18)19/h3-4,7-8,10-11H,1-2,5-6,9H2,(H,18,19)/t10-,11+/m0/s1 .

Scientific Research Applications

Synthesis of Chiral Compounds

This compound is a chiral compound, which means it contains a mixture of enantiomers . Chiral compounds are important in many areas of science, including pharmaceuticals, agrochemicals, and materials science, because the different enantiomers of a chiral compound can have different biological or chemical activities.

Organoborane Compounds

Although there’s no direct evidence of this compound being used as an organoborane compound, it’s worth noting that borinic acids and their derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, and optoelectronics materials . This compound, with its bromophenyl group, could potentially be used to synthesize borinic acids or related compounds.

Cross-Coupling Reactions

As mentioned above, organoborane compounds are often used in cross-coupling reactions . This compound could potentially be used as a starting material or intermediate in such reactions.

Catalysis

Borinic acids and their derivatives have been used as catalysts in various chemical reactions . This compound could potentially be modified to form a borinic acid derivative that could act as a catalyst.

Medicinal Chemistry

Organoborane compounds, including borinic acids and their derivatives, have found applications in medicinal chemistry . This compound could potentially be used as a starting material or intermediate in the synthesis of medicinal compounds.

Polymer and Optoelectronics Materials

Organoborane compounds have also been used in the synthesis of polymers and optoelectronics materials . This compound could potentially be used in such applications.

properties

IUPAC Name

(1R,2S)-2-[2-(2-bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrO3/c16-13-8-4-3-7-12(13)14(17)9-10-5-1-2-6-11(10)15(18)19/h3-4,7-8,10-11H,1-2,5-6,9H2,(H,18,19)/t10-,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBKPVVHPQQKNTI-WDEREUQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CC(=O)C2=CC=CC=C2Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)CC(=O)C2=CC=CC=C2Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001155020
Record name rel-(1R,2S)-2-[2-(2-Bromophenyl)-2-oxoethyl]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001155020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

735274-92-7
Record name rel-(1R,2S)-2-[2-(2-Bromophenyl)-2-oxoethyl]cyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=735274-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(1R,2S)-2-[2-(2-Bromophenyl)-2-oxoethyl]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001155020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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